molecular formula C17H21NO5 B15338382 Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate

Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate

Cat. No.: B15338382
M. Wt: 319.4 g/mol
InChI Key: NCTXYKWIDNJANV-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate, with the CAS number 2637450-04-3, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula : C17H21NO5
Molecular Weight : 319.35 g/mol
IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : Some studies have explored the compound's effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Research has suggested that derivatives of methoxybenzoates may exhibit anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Preliminary findings indicate that the compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action.

Antimicrobial Studies

A study conducted on various derivatives of benzoates, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, revealing significant antimicrobial activity.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yloxy)phenyl)butanoateS. aureus16

Anti-inflammatory Mechanisms

Research has indicated that compounds similar to methyl 4-(tert-butoxycarbonyl)amino benzoates can inhibit pro-inflammatory cytokines in vitro. The inhibition of TNF-alpha and IL-6 production was observed in macrophage cell lines treated with the compound.

Anticancer Activity

In vitro studies have demonstrated that methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yloxy)phenyl)butanoate exhibits cytotoxicity against human cancer cell lines such as HeLa and MCF7. The compound induced apoptosis and cell cycle arrest at G0/G1 phase:

Cell LineIC50 (µM)
HeLa15
MCF720

Case Studies

One notable case study involved the synthesis of methyl 4-(tert-butoxycarbonyl)(prop-2-yn-1-yloxy)phenyl derivatives, which were tested for their anticancer properties. The results indicated a dose-dependent response with increased apoptosis markers in treated cells compared to controls.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]benzoate

InChI

InChI=1S/C17H21NO5/c1-7-10-18(16(20)23-17(2,3)4)13-9-8-12(15(19)22-6)11-14(13)21-5/h1,8-9,11H,10H2,2-6H3

InChI Key

NCTXYKWIDNJANV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)C1=C(C=C(C=C1)C(=O)OC)OC

Origin of Product

United States

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